molecular formula C23H29N5O2S B1665187 1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl- CAS No. 873541-45-8

1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-

Cat. No. B1665187
M. Wt: 439.6 g/mol
InChI Key: NFWMSIMJLJHZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASB-16165 is a phosphodiesterase 7A inhibitor that impairs proliferation of keratinocytes in vitro and in vivo. Inhibitors of PDE7A including ASB16165 might be useful for the treatment of psoriasis.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity

    • Thieno[3,2-c]pyrazole derivatives have been synthesized and exhibit moderate to high antimicrobial activity against various microorganisms including fungi and bacteria (Aly, 2016).
    • Novel thieno[2,3-c]pyrazole compounds have shown significant antibacterial activity against gram-positive and gram-negative bacteria, as well as anti-fungal and anti-inflammatory properties (El-Dean, Zaki, & Abdulrazzaq, 2015).
  • Synthesis of Bifunctional Compounds

    • The synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives has been explored for their potential in creating new chemical compounds (Yıldırım, Kandemirli, & Demir, 2005).
  • Molecular Interaction Studies

    • Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide reveal insights into its molecular interactions with the CB1 cannabinoid receptor, aiding in the understanding of receptor-ligand dynamics (Shim et al., 2002).
  • Antifungal Activities

    • Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives show promising antifungal activities against phytopathogenic fungi, which can be significant in agricultural and pharmaceutical applications (Wu et al., 2012).
  • Antitumor and Antibacterial Properties

    • Some pyrazole derivatives have been found to exhibit antitumor and antibacterial properties, indicating their potential use in developing new therapeutic agents (Hamama et al., 2012).
  • Structural Analysis for Drug Development

    • The structural analysis and modification of pyrazole derivatives, including studies on 1H-pyrazole-3-carboxamide, aid in the development of new drugs targeting the CB1 cannabinoid receptor (Lan et al., 1999).

properties

CAS RN

873541-45-8

Product Name

1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

1-cyclohexyl-N-[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C23H29N5O2S/c1-15-19-13-20(31-23(19)28(26-15)17-5-3-2-4-6-17)22(30)25-16-7-8-21(24-14-16)27-11-9-18(29)10-12-27/h7-8,13-14,17-18,29H,2-6,9-12H2,1H3,(H,25,30)

InChI Key

NFWMSIMJLJHZPQ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=C(C=C3)N4CCC(CC4)O)C5CCCCC5

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=C(C=C3)N4CCC(CC4)O)C5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-1H-thieno(2,3-c)pyrazole-5-carboxamide
ASB 16165
ASB-16165
ASB16165

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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